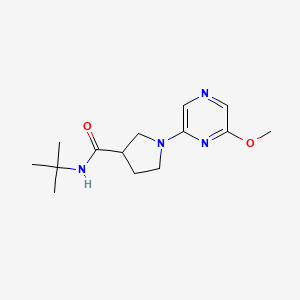![molecular formula C17H17NO5 B15121086 [2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid](/img/structure/B15121086.png)
[2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure, which includes both phenolic and carboxylic acid functionalities, makes it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid typically involves multiple steps. One common approach is the condensation of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with a phenoxyacetic acid derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective effects due to its structural similarity to other neuroactive compounds.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid involves its interaction with various molecular targets. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Salsolinol: A neuroactive compound with a similar tetrahydroisoquinoline core.
Indole derivatives: Compounds with similar biological activities and structural features.
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H17NO5/c19-13-7-10-5-6-18-17(12(10)8-14(13)20)11-3-1-2-4-15(11)23-9-16(21)22/h1-4,7-8,17-20H,5-6,9H2,(H,21,22) |
Clave InChI |
XONOITAKJUZKAD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121003.png)
![N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121007.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15121015.png)
![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121022.png)

![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15121032.png)
![N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121034.png)
![N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121037.png)
![3-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B15121043.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15121045.png)
![6-Chloro-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B15121057.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B15121070.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15121076.png)
